![molecular formula C16H16N8O B2359863 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1797283-53-4](/img/structure/B2359863.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyridine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving the formation of the triazole ring, followed by the formation of the other rings . The structures of these compounds are usually confirmed by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds is typically established by NMR and MS analysis . The presence of multiple rings and functional groups in the molecule suggests that it may have a complex three-dimensional structure.Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer potential. Specifically, compounds derived from this scaffold have been tested against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. Moreover, these derivatives exhibited selectivity, sparing normal cells while targeting cancerous ones .
Antimicrobial Properties
Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, play a crucial role in antimicrobial research. These derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and mycobacterium tuberculosis strain H37Rv. Their versatile pharmacological profile makes them valuable candidates for combating infectious diseases .
Antiviral Applications
The 1,2,4-triazole ring system has been investigated for its antiviral potential. Compounds derived from this scaffold have demonstrated activity against influenza A, herpes simplex virus type 1 (HSV-1), and replication of hepatitis C virus (HCV). Their ability to form hydrogen bonds with viral targets contributes to their efficacy .
Antioxidant Activity
While not extensively studied, some 1,2,4-triazole derivatives exhibit antioxidant properties. These compounds may play a role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further research is needed to explore this aspect fully .
Agonists and Antagonists
Beyond their direct effects on cancer and infectious diseases, 1,2,4-triazole derivatives have been investigated as agonists and antagonists for various receptors. Examples include monoacylglycerol lipase antagonists, sphingosine-1-phosphate receptor modulators, and inhibitors of stearoyl-coenzyme delta-9. These compounds have potential applications in diverse therapeutic areas .
Other Biological Activities
Research is ongoing to explore additional biological activities associated with 1,2,4-triazole derivatives. These include interactions with enzymes, receptors, and cellular pathways. As our understanding grows, we may uncover novel applications in fields such as neurology, immunology, and metabolic disorders.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets, leading to programmed cell death.
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against cancer cells . This suggests that the compound might lead to cell death in targeted cells.
properties
IUPAC Name |
pyridin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-3-1-2-6-18-13)23-9-7-22(8-10-23)14-4-5-15(21-20-14)24-12-17-11-19-24/h1-6,11-12H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVWLPMXPOGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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